molecular formula C23H24N4O3 B3541582 2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE

2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE

Cat. No.: B3541582
M. Wt: 404.5 g/mol
InChI Key: RHBHSSATSWYCRG-UHFFFAOYSA-N
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Description

2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structure, which includes a phthalazinone core and a piperidine moiety, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of organic solvents such as tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. The industrial methods also emphasize the importance of safety and environmental considerations, employing green chemistry principles wherever possible .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH ranges, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further synthetic applications .

Scientific Research Applications

2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: It is a key component in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique structure makes it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. Additionally, it may interact with receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE apart is its combination of the phthalazinone core with the piperidine moiety, providing unique chemical properties and biological activities. This structural uniqueness enhances its utility in various applications, making it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

2-(4-methyl-1-oxophthalazin-2-yl)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-16-19-7-3-4-8-20(19)23(30)27(25-16)15-21(28)24-18-11-9-17(10-12-18)22(29)26-13-5-2-6-14-26/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBHSSATSWYCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC=C(C=C3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE

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